molecular formula C8H14F3NO3 B13232323 5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid

5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid

Cat. No.: B13232323
M. Wt: 229.20 g/mol
InChI Key: YXJYXRWURZKOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid is a synthetic organic compound with the molecular formula C8H14F3NO3 and a molecular weight of 229.20 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including the presence of a trifluoroethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the general principles of industrial organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity .

Properties

Molecular Formula

C8H14F3NO3

Molecular Weight

229.20 g/mol

IUPAC Name

5-amino-3-(2,2,2-trifluoroethoxymethyl)pentanoic acid

InChI

InChI=1S/C8H14F3NO3/c9-8(10,11)5-15-4-6(1-2-12)3-7(13)14/h6H,1-5,12H2,(H,13,14)

InChI Key

YXJYXRWURZKOSU-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CC(=O)O)COCC(F)(F)F

Origin of Product

United States

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